REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](C(O)=O)=[CH:8]2.C[N:17](C=O)C.C(Cl)(=O)C(Cl)=O.[N-]=[N+]=[N-].[Na+].[OH-].[Na+]>O.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([NH2:17])=[CH:8]2 |f:3.4,5.6|
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CC(=CC2=CC=C1)C(=O)O
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Name
|
|
Quantity
|
3.04 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2.73 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acyl azide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated in vacuo to 6.48 g of yellow solid which
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in CH3CN (157 mL)
|
Type
|
WASH
|
Details
|
rinsed in with an additional 25 mL of CH3CN
|
Type
|
WAIT
|
Details
|
Analysis of the resulting yellow mixture by HPLC after 5 minutes showed
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Water (15 mL) was added
|
Type
|
CUSTOM
|
Details
|
to give an orange mixture
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour and 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the resulting yellow mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to 102.0 g of brown gum plus liquid
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 50 mL of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CC(=CC2=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |